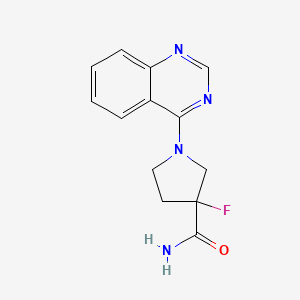
3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of Fluorine: The fluorine atom can be introduced via a photo-triggered self-catalyzed fluoroalkylation/cyclization reaction using fluoroalkyl bromides.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, modified pyrrolidine rings, and substituted fluorine compounds.
Scientific Research Applications
3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share the quinazoline core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their diverse biological activities and are widely used in medicinal chemistry.
Uniqueness
3-Fluoro-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of both the quinazoline core and the pyrrolidine ring, along with the fluorine atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H13FN4O |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-fluoro-1-quinazolin-4-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H13FN4O/c14-13(12(15)19)5-6-18(7-13)11-9-3-1-2-4-10(9)16-8-17-11/h1-4,8H,5-7H2,(H2,15,19) |
InChI Key |
QHPQZGORLRFNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















